molecular formula C12H14N2OS B8695111 1-Benzoyl-3-cyclopropylmethyl-thiourea

1-Benzoyl-3-cyclopropylmethyl-thiourea

Cat. No.: B8695111
M. Wt: 234.32 g/mol
InChI Key: XPDUGFYOBAABJR-UHFFFAOYSA-N
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Description

1-Benzoyl-3-cyclopropylmethyl-thiourea is a thiourea derivative characterized by a benzoyl group attached to the nitrogen at position 1 and a cyclopropylmethyl substituent at position 2. Thioureas are sulfur-containing organic compounds with the general formula (R1R2N)(R3R4N)C=S, where R groups vary in complexity.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-(cyclopropylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C12H14N2OS/c15-11(10-4-2-1-3-5-10)14-12(16)13-8-9-6-7-9/h1-5,9H,6-8H2,(H2,13,14,15,16)

InChI Key

XPDUGFYOBAABJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Benzoyl and benzyl groups promote π-π stacking, whereas alkyl chains (e.g., phenethyl) favor hydrophobic interactions .
  • Steric Effects : Bulky substituents like 4-n-butylphenyl reduce solubility in polar solvents but improve crystal packing efficiency .

Coordination Chemistry

Thioureas are known for their ability to coordinate metal ions via the sulfur atom. For example:

  • 1-Benzyl-3-methyl-2-thiourea forms stable complexes with transition metals like Cu(II) and Zn(II), useful in catalysis .
  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea exhibits strong hydrogen-bonding networks in its crystal structure, a trait shared by cyclopropane-containing analogs .

Material Science

  • Bulky substituents in 1-Benzoyl-3-(1-naphtyl)thiourea (CAS 4921-84-0) enhance thermal stability, a property likely shared by the cyclopropylmethyl variant .

Crystallographic Insights

Crystallographic studies of analogs reveal:

  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea forms intermolecular N—H···S hydrogen bonds, creating layered structures .
  • 1-Benzoyl-3-[3-cyano-8-methyl...]thiourea () adopts a twisted conformation due to steric clashes, a feature that may be mitigated by the cyclopropylmethyl group’s compactness.

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